
3'-Fluoro-4'-methoxy-4-acetylbiphenyl
Descripción general
Descripción
“3’-Fluoro-4’-methoxy-4-acetylbiphenyl” is an acetophenone derivative with a fluorine and a methoxy substituent . It has the molecular formula C9H9FO2 and a molecular weight of 168.1650 .
Molecular Structure Analysis
The molecular structure of “3’-Fluoro-4’-methoxy-4-acetylbiphenyl” can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
“3’-Fluoro-4’-methoxy-4-acetylbiphenyl” is used to prepare chalcone derivatives with benzaldehydes by aldol condensation . Chalcones are α, β -unsaturated ketones employed as active pharmaceutical ingredients (APIs) .Physical And Chemical Properties Analysis
The physical and chemical properties of “3’-Fluoro-4’-methoxy-4-acetylbiphenyl” include a molecular weight of 168.1650 . More detailed properties such as melting point, boiling point, and solubility would require further experimental data.Aplicaciones Científicas De Investigación
Organic Electronics
- Compounds with fluoro and methoxy groups, similar to 3'-Fluoro-4'-methoxy-4-acetylbiphenyl, are investigated for their electronic properties. For instance, 3-Fluoro-4-hexylthiophene, used as a building block, has been studied for tuning the electronic properties of conjugated polythiophenes, which are significant in organic electronics for their potential use in organic light-emitting diodes (OLEDs), solar cells, and transistors (Gohier, Frère, & Roncali, 2013).
Corrosion Inhibition
- Triazole derivatives, including those with fluoro and methoxy substituents, have been synthesized and tested as corrosion inhibitors for mild steel in acidic media. The study found these compounds effectively reduce corrosion, with their efficiency linked to their molecular structure, as determined through quantum chemical calculations (Li, He, Pei, & Hou, 2007).
Photochemistry and Photophysics
- The study of stable simple enols, including those with fluoro and methoxy groups, contributes to understanding the racemization mechanisms in these compounds, which is important in stereochemistry and the development of chiral drugs (Rochlin & Rappoport, 2003).
- Novel fluorophores, like 6-methoxy-4-quinolone, exhibit strong fluorescence across a wide pH range, making them useful in biomedical analysis for labeling and detecting various biological entities (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Propiedades
IUPAC Name |
1-[4-(3-fluoro-4-methoxyphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(17)11-3-5-12(6-4-11)13-7-8-15(18-2)14(16)9-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQMZOJTNRZQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901219124 | |
| Record name | 1-(3′-Fluoro-4′-methoxy[1,1′-biphenyl]-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901219124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-4'-methoxy-4-acetylbiphenyl | |
CAS RN |
106291-24-1 | |
| Record name | 1-(3′-Fluoro-4′-methoxy[1,1′-biphenyl]-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106291-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3′-Fluoro-4′-methoxy[1,1′-biphenyl]-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901219124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetic acid](/img/structure/B3079150.png)

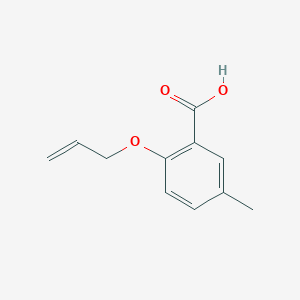

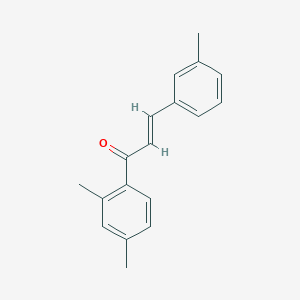

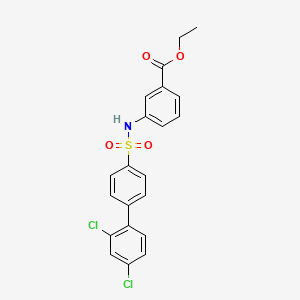
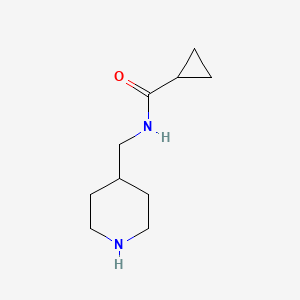

![Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)](/img/structure/B3079217.png)


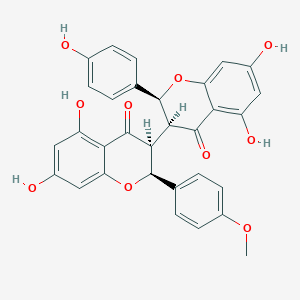
![1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B3079250.png)